

Physical and chemical properties of 2-Allylisoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-Allylisoindoline-1,3-dione

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An In-depth Technical Guide to 2-Allylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylisoindoline-1,3-dione, also commonly known as N-allylphthalimide, is a chemical compound belonging to the phthalimide class. Phthalimides are characterized by a di-acyl derivative of ammonia, where a benzene ring is fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom. The presence of the allyl group attached to the nitrogen atom imparts unique reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Allylisoindoline-1,3-dione**, detailed experimental protocols, and an exploration of its potential biological significance.

Physical and Chemical Properties

2-Allylisoindoline-1,3-dione is a solid at room temperature.^[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	5428-09-1	[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.2 g/mol	[1]
Melting Point	68.0 to 72.0 °C	[2]
Boiling Point	295 °C (lit.)	[2] [3]
Physical Form	Solid	[1]
Storage Temperature	Refrigerator (2-8°C)	[1] [2]

Solubility:

Based on studies of phthalimide and its derivatives, **2-Allylisindoline-1,3-dione** is expected to exhibit the following solubility profile:

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[4]
Acetone	Soluble	
Ethyl Acetate	Soluble	
Methanol	Soluble	
Acetonitrile	Soluble	
Toluene	Soluble	
Benzene	Almost insoluble	[4]
Petroleum Ether	Almost insoluble	[4]

Spectral Data

The structural confirmation of **2-Allylisindoline-1,3-dione** is typically achieved through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

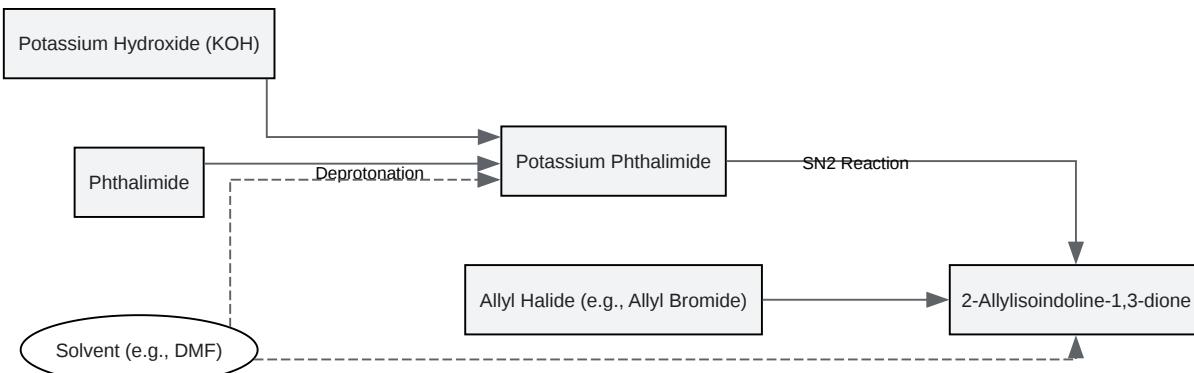
Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (~4.3 ppm).
¹³ C NMR	Carbonyl carbons of the imide group (~167 ppm), aromatic carbons (in the range of 123-134 ppm), the methine carbon of the allyl group (~132 ppm), the terminal methylene carbon of the allyl group (~117 ppm), and the methylene carbon attached to the nitrogen (~40 ppm).
FT-IR (cm ⁻¹)	Characteristic strong C=O stretching vibrations of the imide group (around 1770 and 1715 cm ⁻¹), C-N stretching, C-H stretching of the aromatic and allyl groups, and C=C stretching of the allyl group.
Mass Spectrometry	The molecular ion peak [M] ⁺ at m/z 187. Fragmentation patterns are expected to involve the loss of the allyl group and characteristic cleavages of the phthalimide ring, such as the loss of CO. ^[1]

Experimental Protocols

Synthesis of 2-Allylisindoline-1,3-dione (Gabriel Synthesis)

The most common method for the synthesis of N-alkylphthalimides, including **2-Allylisindoline-1,3-dione**, is the Gabriel synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide.

Workflow for the Gabriel Synthesis:

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Caption: Gabriel synthesis of **2-Allylisindoline-1,3-dione**.

Detailed Methodology:

- Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in a suitable solvent such as N,N-dimethylformamide (DMF). Add an equimolar amount of potassium hydroxide (KOH) or potassium carbonate (K_2CO_3).^[5] Heat the mixture with stirring to facilitate the formation of the potassium salt of phthalimide.
- N-Alkylation: To the resulting solution of potassium phthalimide, add a stoichiometric amount of an allyl halide (e.g., allyl bromide) dropwise. The reaction is a nucleophilic substitution (SN_2) where the phthalimide anion displaces the halide.^[6]
- Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.
- Purification: The crude **2-Allylisindoline-1,3-dione** is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

An alternative high-yield synthesis involves reacting molten phthalic anhydride with an excess of alkylamine in two separate reaction zones at different temperatures.[7]

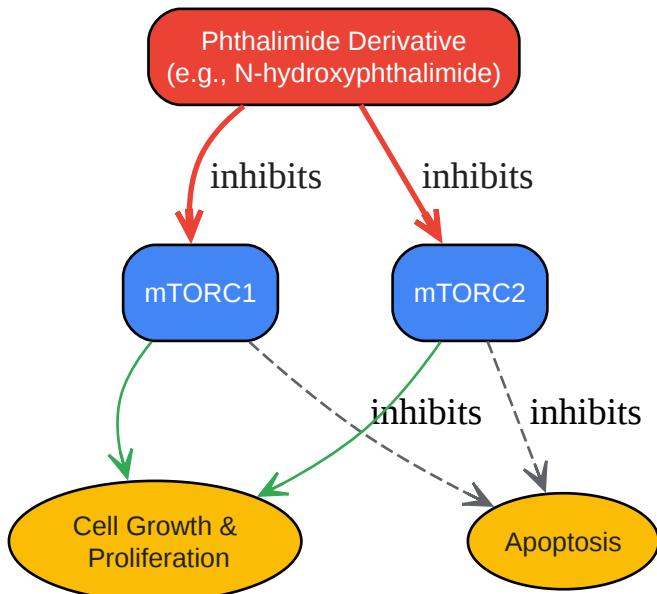
Reactivity and Potential Biological Activities

The chemical reactivity of **2-Allylisindoline-1,3-dione** is primarily centered around the allyl group and the imide functionality. The double bond in the allyl group can undergo various addition reactions, and the phthalimide group can be cleaved to release the primary amine, allylamine.[8]

Phthalimide derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. While specific studies on **2-Allylisindoline-1,3-dione** are limited, the phthalimide scaffold is known to be a pharmacophore for various therapeutic targets.

Potential Signaling Pathway Involvement:

Some derivatives of phthalimide have been shown to exert their biological effects through the modulation of key signaling pathways. For instance, N-hydroxyphthalimide has demonstrated antitumor activity by inhibiting the mTOR signaling pathway.[9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. [9]



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Caption: Potential inhibition of mTOR signaling by phthalimide derivatives.

Additionally, certain phthalimide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests that **2-Allylisoindoline-1,3-dione** and its derivatives could be explored for their anti-inflammatory potential.

Conclusion

2-Allylisoindoline-1,3-dione is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Gabriel synthesis. The presence of the reactive allyl group and the biologically relevant phthalimide core makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery, particularly in the areas of oncology and inflammation. Further research into the specific biological activities and mechanisms of action of **2-Allylisoindoline-1,3-dione** and its derivatives is warranted to fully explore its therapeutic potential.

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